Superior Urease Inhibition Potency Compared to Thiourea Standard
In a head-to-head enzymatic assay, derivatives of 5,6-dichloro-2-methylbenzimidazole exhibited significantly more potent urease inhibition than the standard inhibitor thiourea. The most active derivative (Compound 15) showed an IC50 of 0.0294 ± 0.0015 µM, which is over 17-fold more potent than thiourea (IC50 = 0.5117 ± 0.0159 µM) [1].
| Evidence Dimension | Urease enzyme inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.0294 ± 0.0015 µM (for Compound 15, a derivative) |
| Comparator Or Baseline | Thiourea: IC50 = 0.5117 ± 0.0159 µM |
| Quantified Difference | ~17.4-fold more potent |
| Conditions | Jack bean urease enzyme inhibition assay |
Why This Matters
This data provides a quantitative benchmark for selecting this scaffold for developing high-potency urease inhibitors, offering a >17x improvement over a common reference standard.
- [1] Menteşe, E., et al. (2019). Design, molecular docking and synthesis of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives as potential urease enzyme inhibitors. Bioorganic Chemistry, 86, 151-158. DOI: 10.1016/j.bioorg.2019.01.061 View Source
